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L-Tryptophan dihydrate

Cat. No.: B12859127
M. Wt: 240.26 g/mol
InChI Key: JYODKWBILYWWLO-WWPIYYJJSA-N
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Description

Structural Framework of L-Tryptophan Dihydrate in Chemical and Biochemical Contexts

The chemical structure of this compound is defined by the molecular formula C₁₁H₁₆N₂O₄. nih.gov It consists of one molecule of L-Tryptophan and two molecules of water. nih.gov The L-Tryptophan molecule itself features an α-amino group, an α-carboxylic acid group, and an indole (B1671886) side chain, which classifies it as a non-polar, aromatic amino acid. wikipedia.org In the solid crystalline state, as with many amino acids, it exists as a zwitterion, where the amino group is protonated (-NH3+) and the carboxyl group is deprotonated (-COO⁻). acs.orgresearchgate.net

Below is a table summarizing the key chemical properties of this compound.

PropertyValue
IUPAC Name (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid;dihydrate nih.gov
Molecular Formula C₁₁H₁₆N₂O₄ nih.gov
Molecular Weight 240.26 g/mol
Exact Mass 240.111006 g/mol nih.gov
Hydrogen Bond Donor Count 4
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 3
Formal Charge 0 nih.gov
Topological Polar Surface Area 115 Ų
Parent Compound L-Tryptophan (CID 6305) nih.gov
Component Compounds Water (CID 962), Tryptophan (CID 6305) nih.gov

This table was generated based on data from PubChem (CID 129700659). nih.gov

Overview of Research Trajectories for L-Tryptophan and its Hydrate (B1144303) Forms

Research into L-Tryptophan and its various solid forms, including anhydrous polymorphs and hydrates, has followed several distinct trajectories. acs.org While the anhydrous form has been studied for its complex polymorphic behavior, the hydrated form is central to understanding the amino acid's behavior in aqueous solutions and its role in specific industrial applications. acs.orgresearchgate.net

A significant and modern area of research focuses on the application of L-Tryptophan as a promoter for the formation of gas hydrates, particularly carbon dioxide (CO₂) hydrates. mdpi.comresearchgate.net This research is relevant to technologies for carbon capture and storage. mdpi.comresearchgate.net Studies have systematically investigated the effects of L-Tryptophan on the kinetics of CO₂ hydrate formation. Findings indicate that L-Tryptophan functions as an effective kinetic promoter, accelerating the rate of hydrate formation and reducing the time required for nucleation without a significant delay. mdpi.comresearchgate.netacs.org

The concentration of L-Tryptophan in solution has been shown to influence both the thermodynamics and kinetics of the process. mdpi.comresearchgate.net Research has demonstrated that while a lower concentration (e.g., 0.1 wt%) may be optimal for thermodynamic promotion, higher concentrations can lead to a faster formation time. mdpi.com The presence of L-Tryptophan also alters the morphology of the hydrate crystals, promoting rapid, dendritic growth that spreads throughout the solution. mdpi.comacs.org This effect is attributed to the surface-active nature of the amino acid, which can disrupt the hydrogen bonding of water molecules and facilitate the inclusion of gas molecules into hydrate cages. researchgate.net This line of inquiry highlights a functional role for L-Tryptophan's interaction with water, directly relevant to its hydrated states.

The table below summarizes key findings from research on L-Tryptophan as a CO₂ hydrate promoter.

Research FocusKey FindingsReferences
Kinetic Promotion L-Tryptophan promotes CO₂ hydrate formation kinetics without delay, leading to rapid gas consumption upon nucleation. mdpi.comresearchgate.net
Thermodynamic Influence Acts as a weak thermodynamic promoter; an optimal concentration of 0.1 wt% resulted in the highest hydrate formation. mdpi.com
Concentration Effect Increasing L-Tryptophan concentration reduces hydrate formation time, showing a proportional relationship with kinetics. mdpi.comresearchgate.net
Morphological Changes Induces rapid, wall-climbing, and dendritic hydrate growth, altering the crystal morphology. mdpi.comacs.org
Mechanism Believed to enhance mass transfer and disrupt water's hydrogen bonding network, facilitating hydrate nucleation and growth. acs.orgresearchgate.net

This table was generated based on data from cited research articles. mdpi.comresearchgate.netacs.orgacs.orgresearchgate.net

Detailed Crystallographic and Solid-State Analysis of this compound Remains Elusive in Scientific Literature

The user's request for an in-depth article on this compound, structured around specific crystallographic investigations, cannot be fulfilled with the required scientific accuracy and detail. The available literature focuses on related, but distinct, chemical entities. For instance, while the crystal structure of glycyl-L-tryptophan dihydrate has been determined, this compound is a dipeptide and its crystallographic properties cannot be extrapolated to the single amino acid hydrate.

Key areas where specific data for this compound are lacking include:

Identification and Characterization: There is no clear identification or detailed characterization of a stable, crystalline dihydrate form of L-Tryptophan that would allow for a meaningful comparison with the well-documented α, β, and α' anhydrous polymorphs.

Crystal Growth Methodologies: While methods such as slow evaporation from aqueous solutions are standard for growing hydrated crystals, specific documented methodologies and outcomes for producing single crystals of this compound are not described.

Hydrogen-Bonding Networks: A detailed analysis of the hydrogen-bonding networks and intermolecular interactions, which would be crucial for understanding the role of the two water molecules in the crystal lattice, is absent from the literature for this compound.

Advanced Structural Elucidation: No specific single-crystal X-ray diffraction (SC-XRD) or powder X-ray diffraction (PXRD) data, including unit cell parameters, space group, atomic coordinates, or structure refinement details, are available for this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2O4 B12859127 L-Tryptophan dihydrate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16N2O4

Molecular Weight

240.26 g/mol

IUPAC Name

(2S)-2-amino-3-(1H-indol-3-yl)propanoic acid;dihydrate

InChI

InChI=1S/C11H12N2O2.2H2O/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10;;/h1-4,6,9,13H,5,12H2,(H,14,15);2*1H2/t9-;;/m0../s1

InChI Key

JYODKWBILYWWLO-WWPIYYJJSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)N.O.O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N.O.O

Origin of Product

United States

Crystallographic and Solid State Investigations of L Tryptophan Dihydrate

Advanced Structural Elucidation Techniques

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Insights

Information regarding solid-state NMR studies specifically conducted on L-Tryptophan dihydrate is not available in the current body of scientific literature. Such studies would be crucial for determining the precise molecular conformation, identifying the number of non-equivalent molecules in the crystal lattice, and understanding the dynamics of both the tryptophan molecule and the water molecules within the solid state.

Computational Chemistry Approaches in Solid-State Research

Ab Initio and Density Functional Theory (DFT) Calculations for Structural Prediction and Electronic Properties

There are no specific ab initio or DFT calculation studies reported for this compound. Computational studies on other forms of tryptophan have been used to predict stable crystal structures and calculate electronic properties, which are then compared with experimental data. x-mol.netresearchgate.netresearchgate.net For this compound, such calculations would theoretically provide insights into its optimized geometry, hydrogen bonding network involving the water molecules, and electronic characteristics like the HOMO-LUMO energy gap and molecular electrostatic potential. However, these specific calculations have not been published.

Spectroscopic Characterization of L Tryptophan Dihydrate

Vibrational Spectroscopy Applications

Vibrational spectroscopy probes the molecular vibrations of L-Tryptophan dihydrate, offering insights into its functional groups and three-dimensional structure.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of L-Tryptophan displays characteristic absorption bands corresponding to its various structural components. researchgate.net

Key functional groups and their typical vibrational frequencies in L-Tryptophan and related compounds include the N-H stretching vibration of the indole (B1671886) ring, which appears around 3400 cm⁻¹. researchgate.nettandfonline.com The vibrations of the ammonium (B1175870) group (NH₃⁺) in the zwitterionic form are observed as a broad band in the 3200–2000 cm⁻¹ range. researchgate.net Additionally, absorptions from aliphatic C-H bonds are found around 2900 cm⁻¹, and the C=O stretching of the carboxylate group (COO⁻) is typically seen near 1600 cm⁻¹. researchgate.nettandfonline.com

In the context of the dihydrate form, such as in glycyl-L-tryptophan dihydrate, the FT-IR spectrum provides detailed information. The N-H stretching vibration is observed at 3430 cm⁻¹, while the asymmetric and symmetric stretching vibrations of the carboxylate group (νas(COO⁻) and νs(COO⁻)) appear at 1563 cm⁻¹ and 1395 cm⁻¹, respectively. researchgate.net The presence of water of hydration introduces additional bands, particularly in the O-H stretching region. The spectral region between 1800–1450 cm⁻¹ is often complex due to overlapping absorption bands from bending N-H vibrations, Amide I (C=O stretch), and indole in-plane ring vibrations. researchgate.net

Table 1: Key FT-IR Vibrational Frequencies for Glycyl-L-Tryptophan Dihydrate

Vibrational Mode Frequency (cm⁻¹) Functional Group/Assignment
ν(NH) 3430 Indole N-H Stretch
ν(NH₃⁺) ~3200 Ammonium N-H Stretch
δ(NH₃⁺)as 1689 Asymmetric Ammonium Bend
δ(NH₃⁺)s 1617 Symmetric Ammonium Bend
νas(COO⁻) 1563 Asymmetric Carboxylate Stretch
νs(COO⁻) 1395 Symmetric Carboxylate Stretch
ν(C₇-ring) 1010 Indole Ring Vibration
γ(C-H) 718 Indole C-H Out-of-plane Bend

Data sourced from Koleva, B. B. (2008). researchgate.net

Solid-state linear dichroic infrared (IR-LD) spectroscopy is a specialized technique used to determine the orientation of functional groups within a molecule, providing valuable data for structural elucidation. researchgate.net This method involves suspending the solid compound, such as glycyl-L-tryptophan dihydrate, in a nematic liquid crystal and then orienting the suspension. researchgate.netresearchgate.net By measuring the absorption of infrared light polarized parallel and perpendicular to the orientation direction, one can deduce the average orientation of specific transition dipole moments relative to the molecular frame. researchgate.net

For glycyl-L-tryptophan dihydrate, IR-LD studies have been correlated with single-crystal X-ray diffraction data to refine the understanding of its solid-state conformation. researchgate.netacs.org The technique allows for the determination of the spatial orientation of the indole ring, the carboxylate group, and the peptide backbone. researchgate.netresearchgate.net By analyzing the dichroism of specific vibrational bands (e.g., ν(NH), ν(C=O)), researchers can establish a detailed three-dimensional model of the molecule in its crystalline dihydrate state. researchgate.net This approach is particularly powerful for studying the structure of peptides and their hydrated forms where single crystals suitable for X-ray diffraction may not be readily available. researchgate.net

Electronic Spectroscopy and Optical Properties

Electronic spectroscopy investigates the transitions between electronic energy levels within the molecule, providing information on its absorption and emission properties, which are dominated by the indole chromophore.

Ultraviolet-Visible (UV-Vis) spectroscopy of L-Tryptophan is characterized by strong absorption in the UV region, primarily due to electronic transitions within the aromatic indole ring. iosrjournals.org L-Tryptophan typically exhibits an absorption maximum at approximately 280 nm. iosrjournals.org

The absorption spectrum arises from π → π* transitions within the indole moiety. acs.org Research based on UV/Vis spectroscopic evidence suggests that the first absorption band is largely due to a single electronic transition from the ground state to the ¹Lb excited state. nih.gov The position and intensity of these absorption bands are sensitive to the microenvironment of the chromophore. iosrjournals.org For instance, the absorption bands of tryptophan are often red-shifted by 1-3 nm when it is incorporated into a protein structure. iosrjournals.org Calculated spectra for different polymorphic forms of L-tryptophan also show shifts in the π → π* transition, indicating that crystal packing influences the electronic properties. acs.org

Table 2: UV-Vis Absorption Characteristics of L-Tryptophan

Chromophore Transition Typical λmax (nm) Molar Extinction Coefficient (ε) (L mol⁻¹cm⁻¹)
Indole Ring π → π* (¹Lb) ~280 ~5600
Indole Ring π → π* (¹La) ~220 >20000

Data sourced from Gill, S. C., & von Hippel, P. H. (1989) and Pace, C. N., et al. (1995) as cited in references iosrjournals.org.

The indole group of L-Tryptophan is intrinsically fluorescent, with a fluorescence emission maximum typically around 350 nm in aqueous solutions at neutral pH. nih.gov This emission is highly sensitive to the local environment, including polarity, temperature, and the presence of quenching agents. researchgate.netnih.gov The fluorescence originates from the ¹La state in polar environments. nih.gov

Fluorescence quenching refers to any process that decreases the fluorescence intensity. For L-Tryptophan, quenching can occur through several mechanisms, which are broadly classified as dynamic (collisional) or static (formation of a non-fluorescent ground-state complex). nih.govmdpi.com A frequently proposed mechanism for the decrease in fluorescence quantum yield is electron transfer from the excited indole ring to a nearby group, such as a peptide carbonyl group or other quenchers. mdpi.comscirp.org Various molecules and ions, including acrylamide, iodide, and nitrate, can act as quenchers. mdpi.comnih.gov The efficiency of quenching is often analyzed using the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher. mdpi.comnih.gov The sensitivity of tryptophan's fluorescence to its surroundings makes it a valuable intrinsic probe for studying protein structure and dynamics. nih.gov

Application of Mass Spectrometry for Molecular Fingerprinting and Purity Assessment

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a cornerstone for confirming the molecular weight of a compound and assessing its purity. nih.gov For L-Tryptophan, which has a molar mass of approximately 204.23 g·mol⁻¹, the protonated molecule [M+H]⁺ would be expected at an m/z of roughly 205.2. wikipedia.org

Techniques like electrospray ionization (ESI) are commonly used to generate ions from L-Tryptophan samples with minimal fragmentation, providing a clear molecular ion peak that serves as a "molecular fingerprint." tandfonline.comresearchgate.net High-resolution mass spectrometry can provide a highly accurate mass measurement, confirming the elemental composition.

Furthermore, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for purity assessment. researchgate.netmdpi.com This method can separate L-Tryptophan from potential impurities, such as its own metabolites (e.g., kynurenine), degradation products, or contaminants from synthesis. nih.govresearchgate.net By monitoring specific fragmentation patterns for both the target compound and known impurities, LC-MS/MS allows for highly sensitive and specific quantification, ensuring the purity of the L-Tryptophan sample. mdpi.comnih.gov

Table 3: Compounds Mentioned in the Article

Compound Name
This compound
L-Tryptophan
Glycyl-L-tryptophan dihydrate
Acrylamide
Iodide
Kynurenine (B1673888)
Nitrate

Biosynthesis Pathways and Metabolic Engineering of L Tryptophan

Enzymatic Steps in the Shikimate Pathway Leading to Aromatic Amino Acid Precursors

The shikimate pathway is a seven-step metabolic sequence that converts central metabolites into chorismate, the branch-point precursor for the synthesis of tryptophan, phenylalanine, and tyrosine. nih.govyoutube.com This pathway channels a significant amount of photosynthetically fixed carbon, estimated to be over 30%, in vascular plants. nih.govfrontiersin.org

The process initiates with the condensation of two substrates: phosphoenolpyruvate (B93156) (PEP), derived from glycolysis, and erythrose-4-phosphate (E4P), from the pentose (B10789219) phosphate (B84403) pathway. nih.govresearchgate.net These precursors undergo a series of seven enzymatic reactions to yield chorismate. nih.gov In plants and microorganisms, the entire set of shikimate pathway enzymes is located in the plastids. annualreviews.org

The seven enzymatic steps are as follows:

DAHP Synthase : Condenses PEP and E4P to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). nih.govyoutube.com

3-Dehydroquinate (B1236863) Synthase : Converts DAHP into 3-dehydroquinate. wikipedia.orgyoutube.com

3-Dehydroquinate Dehydratase : Catalyzes the dehydration of 3-dehydroquinate to 3-dehydroshikimate. wikipedia.org

Shikimate Dehydrogenase : Reduces 3-dehydroshikimate to produce shikimate. wikipedia.org In plants, steps 3 and 4 are catalyzed by a bifunctional enzyme. nih.gov

Shikimate Kinase : Phosphorylates shikimate to form shikimate-3-phosphate (B1206780). wikipedia.orgyoutube.com

EPSP Synthase : Joins shikimate-3-phosphate with another molecule of PEP to create 5-enolpyruvylshikimate-3-phosphate (EPSP). wikipedia.orgyoutube.com

Chorismate Synthase : Catalyzes the final step, converting EPSP into chorismate. wikipedia.orgyoutube.com

StepEnzymeSubstratesProduct
13-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) SynthasePhosphoenolpyruvate (PEP), Erythrose-4-phosphate (E4P)3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP)
23-Dehydroquinate Synthase3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP)3-Dehydroquinate
33-Dehydroquinate Dehydratase3-Dehydroquinate3-Dehydroshikimate
4Shikimate Dehydrogenase3-DehydroshikimateShikimate
5Shikimate KinaseShikimate, ATPShikimate-3-phosphate
65-Enolpyruvylshikimate-3-phosphate (EPSP) SynthaseShikimate-3-phosphate, Phosphoenolpyruvate (PEP)5-Enolpyruvylshikimate-3-phosphate (EPSP)
7Chorismate Synthase5-Enolpyruvylshikimate-3-phosphate (EPSP)Chorismate

The efficiency of the shikimate pathway is fundamentally dependent on the availability of its initial substrates, PEP and E4P. nih.gov These molecules are key intermediates in central carbon metabolism, with PEP originating from glycolysis and E4P from the non-oxidative branch of the pentose phosphate pathway. researchgate.netnih.gov Therefore, the regulation of carbon flow through these two primary metabolic routes is critical for controlling the flux into aromatic amino acid biosynthesis. nih.gov In plants, the coordination of carbon fixation with the shikimate pathway is suggested by the redox sensitivity of certain pathway enzymes, linking their activity to the light reactions of photosynthesis. oup.com Metabolic engineering strategies often focus on optimizing the supply of PEP and E4P to enhance the production of L-tryptophan and other aromatic compounds. nih.govnih.gov

Regulation of DAHPS occurs through various mechanisms, most notably feedback inhibition by the final products of the pathway: tryptophan, phenylalanine, and tyrosine. mdpi.comproteopedia.org In many bacteria, such as E. coli, there are three distinct DAHPS isoenzymes, each allosterically inhibited by one of the three aromatic amino acids. proteopedia.org In the yeast Saccharomyces cerevisiae, two isoforms exist, which are feedback-inhibited by phenylalanine and tyrosine. d-nb.infonih.gov In contrast, plant DAHPS enzymes are generally not regulated by the end-product amino acids, suggesting that pathway modulation occurs primarily at the genetic level. nih.gov In some organisms, DAHPS activity is also regulated through complex formation with other pathway enzymes, such as chorismate mutase, which can enhance its catalytic efficiency. nih.gov

Detailed Analysis of the L-Tryptophan Branch Pathway

Following the synthesis of chorismate, the metabolic pathway branches to produce the three aromatic amino acids. youtube.com The L-tryptophan branch converts chorismate into L-tryptophan through a series of seven enzyme-catalyzed reactions. cabidigitallibrary.org This dedicated pathway begins with the enzyme anthranilate synthase. elsevierpure.com

EnzymeAbbreviationSubstrateProduct
Anthranilate SynthaseASChorismate, L-glutamineAnthranilate, Pyruvate (B1213749), L-glutamate
Anthranilate PhosphoribosyltransferaseAnPRTAnthranilate, 5-Phospho-D-ribose 1-diphosphate (PRPP)N-(5-Phosphoribosyl)-anthranilate (PRA)
N-(5-Phosphoribosyl)anthranilate IsomerasePRAIN-(5-Phosphoribosyl)-anthranilate (PRA)1-(2-Carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate (CdRP)
Indole-3-glycerol Phosphate SynthaseIGPS1-(2-Carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate (CdRP)Indole-3-glycerol phosphate (IGP), CO2, H2O
Tryptophan Synthase (α-subunit)TrpAIndole-3-glycerol phosphate (IGP)Indole (B1671886), Glyceraldehyde-3-phosphate
Tryptophan Synthase (β-subunit)TrpBIndole, L-serineL-Tryptophan, H2O

Anthranilate synthase (AS) catalyzes the first committed step in the tryptophan-specific biosynthetic pathway, converting chorismate to anthranilate. nih.govebi.ac.uk This enzyme is a critical regulatory point and is typically a heterotetrameric complex composed of two different subunits, often denoted TrpE and TrpG. nih.govpnas.org The TrpG subunit functions as a glutamine amidotransferase, hydrolyzing glutamine to provide ammonia (B1221849). ebi.ac.ukpnas.org This ammonia is then channeled intramolecularly to the TrpE subunit, where it reacts with chorismate to form 2-amino-2-deoxyisochorismate (ADIC), which subsequently eliminates pyruvate to yield anthranilate. pnas.org

The activity of anthranilate synthase is tightly regulated, primarily through feedback inhibition by the end-product, L-tryptophan. nih.govpnas.org Tryptophan binds to an allosteric site on the TrpE subunit, which inhibits the enzyme's catalytic functions. pnas.org In Arabidopsis thaliana, two genes encode the alpha subunit (ASA1 and ASA2), and while both are functional, ASA1 expression is induced by wounding and pathogen infiltration, suggesting a role in defense responses beyond basic amino acid synthesis. nih.gov

Indole-3-glycerol phosphate synthase (IGPS) catalyzes the fourth step in the tryptophan branch pathway. proteopedia.org It facilitates the transformation of 1-(2-carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate (CdRP) into indole-3-glycerol phosphate (IGP), releasing carbon dioxide and water in the process. proteopedia.orgwikipedia.org This reaction is a key cyclization step, involving a condensation where the carboxylated phenyl group of the substrate attacks to form the indole ring, followed by a decarboxylation that restores aromaticity. researchgate.net The enzyme belongs to the lyase family and is typically a single-domain (beta/alpha)8 barrel protein. wikipedia.org In some organisms like E. coli, IGPS is part of a bifunctional enzyme, whereas in others, it exists as a monofunctional protein. wikipedia.org In maize, multiple IGPS genes exist, with evidence suggesting that different isoforms may channel IGP towards either primary metabolism (tryptophan synthesis) or specialized defense compounds like benzoxazinoids. nih.govbiorxiv.org

Tryptophan synthase catalyzes the final two steps of L-tryptophan biosynthesis. nih.govwikipedia.org This enzyme is typically an α2β2 heterotetrameric complex. wikipedia.org The two subunits perform distinct but coordinated reactions:

α-subunit (TrpA): Catalyzes the reversible retro-aldol cleavage of indole-3-glycerol phosphate (IGP) to produce indole and glyceraldehyde-3-phosphate (G3P). nih.govwikipedia.org

β-subunit (TrpB): Catalyzes the irreversible condensation of indole with L-serine to form L-tryptophan, a reaction that requires the cofactor pyridoxal-phosphate (PLP). nih.govnih.gov

Metabolic Regulatory Networks Governing L-Tryptophan Synthesis

The biosynthesis of L-Tryptophan is a highly regulated and energy-intensive process in microorganisms. To maintain cellular homeostasis and conserve resources, bacteria have evolved intricate regulatory networks that control the metabolic flux through the tryptophan pathway. These networks operate at both the biochemical and genetic levels, ensuring that the synthesis of L-Tryptophan is finely tuned to the cell's metabolic needs.

Biochemical Feedback Inhibition and Allosteric Control

One of the primary and most immediate regulatory mechanisms in the L-Tryptophan biosynthetic pathway is feedback inhibition. This process involves the end-product of the pathway, L-Tryptophan, binding to and inhibiting the activity of key enzymes, particularly those catalyzing the initial or rate-limiting steps. This binding occurs at an allosteric site, a location on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency. nih.gov

The discovery of product-feedback inhibition was first reported in the tryptophan biosynthetic pathway. nih.gov In many bacteria, including Escherichia coli, the first committed step in the aromatic amino acid biosynthesis pathway is catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase. mdpi.com E. coli possesses three isoenzymes of DAHP synthase: AroG, AroF, and AroH. The activity of these isoenzymes is allosterically inhibited by L-phenylalanine, L-tyrosine, and L-tryptophan, respectively. mdpi.com This allows the cell to independently regulate the entry of carbon into the common aromatic pathway based on the availability of each specific aromatic amino acid.

Another crucial point of allosteric regulation is anthranilate synthase, which catalyzes the first step of the tryptophan-specific branch pathway. mdpi.comnih.gov This enzyme is also subject to feedback inhibition by L-Tryptophan. nih.gov This dual-level inhibition ensures that the cell does not expend energy and precursors on synthesizing tryptophan when it is already abundant. khanacademy.org The interplay between allosteric feedback inhibition and the regulation of enzyme abundance is crucial for ensuring a robust yet efficient biosynthesis process. nih.gov

EnzymeGene(s)Allosteric InhibitorRegulatory Function
DAHP Synthase aroG, aroF, aroHL-Phenylalanine, L-Tyrosine, L-TryptophanControls entry of carbon into the common aromatic amino acid pathway. mdpi.com
Anthranilate Synthase trpE, trpGL-TryptophanControls the first committed step of the L-Tryptophan specific branch pathway. mdpi.comnih.gov
Tryptophan Synthase trpA, trpBN/A (subject to complex allosteric regulation between subunits)Catalyzes the final two steps of biosynthesis; activity is allosterically regulated by substrate binding and interactions between its α and β subunits. researchgate.netfrontiersin.orgpsu.edu

Genetic Regulation via Transcriptional Repressors and Operons (e.g., trpR, tnaA)

In addition to biochemical control, L-Tryptophan synthesis is governed by genetic regulation, primarily through the action of transcriptional repressors that control the expression of biosynthetic genes organized in operons. The most well-characterized example is the trp operon in E. coli. wikipedia.orgmicrobenotes.com

The trp operon is a cluster of five structural genes (trpE, trpD, trpC, trpB, and trpA) that encode the enzymes for tryptophan biosynthesis. wikipedia.orgmicrobenotes.com The expression of this operon is controlled by the tryptophan repressor protein (TrpR), encoded by the trpR gene, which is located elsewhere on the chromosome and is constitutively expressed at a low level. wikipedia.org

The TrpR protein itself is an aporepressor, meaning it is inactive on its own. nih.gov When intracellular levels of L-Tryptophan are high, tryptophan acts as a corepressor, binding to the TrpR dimer. khanacademy.orgmicrobenotes.com This binding induces a conformational change in TrpR, activating it. The active TrpR-tryptophan complex then binds to the operator region of the trp promoter, physically blocking RNA polymerase from initiating transcription of the operon's structural genes. wikipedia.orgnih.gov Conversely, when tryptophan levels are low, the repressor is inactive, dissociates from the operator, and allows transcription to proceed. microbenotes.com

Another layer of genetic control for the trp operon in E. coli is a process called attenuation, which fine-tunes transcription based on the availability of charged tRNATrp. microbenotes.comnih.gov

In the context of metabolic engineering, genes involved in tryptophan degradation are also important regulatory targets. The tnaA gene, part of the tryptophanase (tna) operon, encodes the enzyme tryptophanase, which catabolizes tryptophan into indole, pyruvate, and ammonia. To prevent the degradation of the desired product, the tnaA gene is often a target for knockout in strains engineered for L-Tryptophan overproduction. researchgate.net

Metabolic Engineering Strategies for Enhanced Microbial Production of L-Tryptophan

Metabolic engineering aims to rationally modify microbial strains to overproduce valuable chemicals like L-Tryptophan. nih.gov This involves the targeted manipulation of biosynthetic pathways, regulatory networks, and transport systems to channel metabolic flux towards the product of interest and eliminate bottlenecks. mdpi.comresearchgate.net

Targeted Gene Overexpression and Knockout Approaches

A primary strategy in metabolic engineering is to amplify the activity of rate-limiting enzymes and eliminate competing pathways through genetic modifications.

Gene Overexpression: Key enzymes in the L-Tryptophan pathway are often overexpressed to increase metabolic flux. This typically includes:

Feedback-resistant DAHP synthase (aroGfbr): Overexpressing a mutated version of aroG that is insensitive to feedback inhibition by aromatic amino acids prevents the shutdown of the common pathway. mdpi.com

Transketolase (tktA): This enzyme is involved in the pentose phosphate pathway and its overexpression increases the supply of the precursor erythrose-4-phosphate (E4P). mdpi.com

Tryptophan operon genes (trpE, trpD, trpC, trpB, trpA): Increasing the expression of the entire pathway ensures that the capacity of the tryptophan-specific branch is not limiting. researchgate.net

Serine biosynthesis (serA): Overexpressing serA can increase the pool of L-serine, a direct precursor for the final step of tryptophan synthesis. researchgate.net

Exporter proteins (yddG): Enhancing the expression of exporter proteins like YddG facilitates the secretion of L-Tryptophan out of the cell, which can alleviate feedback inhibition and potential toxicity. mdpi.com

Gene Knockouts: Deleting genes that divert precursors to competing pathways or degrade the final product is equally critical:

Pyruvate kinases (pykA, pykF): Knocking out these genes can increase the availability of the precursor phosphoenolpyruvate (PEP). mdpi.com

Tryptophan repressor (trpR): Deleting the trpR gene removes the primary transcriptional repression of the trp operon, leading to constitutive expression. researchgate.net

Tryptophanase (tnaA): As mentioned, inactivating this gene prevents the degradation of L-Tryptophan. researchgate.net

Transporter genes (mtr, tnaB): Deleting genes responsible for the re-import of L-Tryptophan into the cell can increase the net extracellular accumulation of the product. mdpi.commdpi.com

Redirection of Carbon Flux and Precursor Supply Optimization

The efficient synthesis of L-Tryptophan is heavily dependent on the sufficient supply of its primary precursors, phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), which are derived from central carbon metabolism. nih.gov A major focus of metabolic engineering is to rewire central metabolic pathways to channel more carbon toward these key intermediates.

Strategies for precursor supply optimization include:

Inactivation of the PEP:carbohydrate phosphotransferase system (PTS): The PTS is a major consumer of PEP during glucose uptake. researchgate.net Replacing the PTS with alternative glucose transport systems can significantly increase the intracellular PEP pool. nih.gov

Overexpression of PEP synthetase (ppsA): This enzyme catalyzes the conversion of pyruvate back to PEP, helping to replenish the PEP pool. mdpi.com

Strengthening the Pentose Phosphate Pathway (PPP): Overexpressing enzymes like transketolase (tktA) enhances the non-oxidative branch of the PPP, which is the primary source of E4P. mdpi.comnih.gov

Rewiring the PEP-pyruvate-oxaloacetate node: This involves a combination of knockouts (e.g., pykF) and overexpression (e.g., ppsA) to minimize the conversion of PEP to pyruvate and maximize its availability for the aromatic amino acid pathway. nih.gov

By systematically applying these strategies, researchers have successfully redistributed carbon flux, leading to significant improvements in L-Tryptophan titers and yields from glucose. nih.gov

Development of Biosensor-Based High-Throughput Screening Systems for Strain Improvement

Rational metabolic engineering can be a laborious process. To accelerate the development of high-producing strains, researchers have developed high-throughput screening (HTS) systems based on biosensors. mdpi.comresearchgate.net These systems allow for the rapid screening of vast libraries of mutant strains generated by random mutagenesis. mdpi.comdntb.gov.ua

L-Tryptophan biosensors are typically composed of two key elements:

A recognition element: This component specifically binds to intracellular L-Tryptophan. Common recognition elements include transcriptional regulators like TrpR or RNA-based elements like riboswitches. researchgate.net

A reporter gene: The binding of L-Tryptophan to the recognition element triggers a measurable output from a reporter gene, such as a fluorescent protein (e.g., Yellow Fluorescent Protein, YFP). mdpi.comresearchgate.net

The fluorescence intensity of a cell thus becomes a proxy for its intracellular L-Tryptophan concentration. This enables the use of techniques like Fluorescence-Activated Cell Sorting (FACS) to rapidly screen millions of individual cells and isolate the highest producers. mdpi.comacs.org This approach of integrating biosensor-assisted HTS with rational metabolic engineering has proven to be a powerful strategy for developing industrial strains with significantly enhanced L-Tryptophan production. mdpi.comresearchgate.net

StrategyTarget Genes/PathwaysObjective
Targeted Gene Overexpression aroGfbr, tktA, trp operon, yddGIncrease flux through the biosynthetic pathway and enhance product export. mdpi.commdpi.com
Targeted Gene Knockout trpR, tnaA, pykF, mtr, tnaBRemove negative regulation, prevent product degradation, and increase precursor availability. mdpi.comresearchgate.netmdpi.com
Carbon Flux Redirection PTS system, ppsA, tktAOptimize the supply of precursors PEP and E4P from central metabolism. mdpi.comnih.govnih.gov
Biosensor-Based HTS Random mutagenesis coupled with FACSRapidly screen mutant libraries to identify strains with improved production phenotypes. mdpi.comresearchgate.netacs.org

Enzymatic Conversions and Biocatalysis Involving L Tryptophan

Biochemical Pathways of L-Tryptophan Catabolism

L-Tryptophan catabolism is a fundamental biochemical process that occurs through several enzymatic pathways, with the kynurenine (B1673888) pathway being the most prominent. Another significant pathway involves the direct cleavage of the L-Tryptophan side chain to produce indole (B1671886).

The kynurenine pathway is the principal route for L-Tryptophan degradation in mammals, accounting for the catabolism of approximately 99% of ingested L-Tryptophan not utilized for protein synthesis. youtube.com This complex pathway is initiated by the cleavage of the indole ring of L-Tryptophan, a reaction catalyzed by one of two heme-containing dioxygenases: Tryptophan 2,3-dioxygenase (TDO) or Indoleamine 2,3-dioxygenase (IDO). youtube.comgreeley.org These enzymes incorporate molecular oxygen across the 2-3 bond of the indole moiety to produce N-formylkynurenine. youtube.com

TDO is primarily found in the liver and its activity is regulated by the availability of L-Tryptophan and glucocorticoid hormones. nih.gov In contrast, IDO is more widely distributed in various tissues and its expression is induced by inflammatory cytokines like interferon-γ. youtube.comnih.gov The initial product, N-formylkynurenine, is then hydrolyzed by kynurenine formamidase to yield L-kynurenine. nih.gov

From L-kynurenine, the pathway branches into several downstream routes, each governed by specific enzymes. nih.gov Kynurenine can be metabolized by kynurenine aminotransferases (KATs) to form kynurenic acid, a neuroprotective agent. nih.gov Alternatively, kynurenine 3-monooxygenase (KMO) hydroxylates L-kynurenine to 3-hydroxykynurenine. nih.gov Subsequent enzymatic steps lead to the formation of other biologically active molecules, including quinolinic acid, an excitotoxic NMDA receptor agonist, and ultimately to the biosynthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). youtube.comnih.gov The intricate balance and regulation of these enzymes are crucial for maintaining cellular homeostasis and have been implicated in a variety of physiological and pathological processes. nih.gov

Key Enzymes in the Initial Steps of the Kynurenine Pathway

Enzyme Abbreviation Function Location Inducers
Tryptophan 2,3-dioxygenase TDO Catalyzes the oxidative cleavage of the L-Tryptophan indole ring. Primarily Liver L-Tryptophan, Glucocorticoids
Indoleamine 2,3-dioxygenase IDO Catalyzes the same reaction as TDO. Various tissues Interferon-γ
Kynurenine Formamidase Hydrolyzes N-formylkynurenine to L-kynurenine.
Kynurenine Aminotransferases KATs Transaminates L-kynurenine to kynurenic acid.

Tryptophanase (TnaA) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the β-elimination of L-Tryptophan to produce indole, pyruvate (B1213749), and ammonia (B1221849). mdpi.comnih.gov This enzymatic activity is a key source of indole, a significant signaling molecule in various microbial communities. mdpi.com The production of indole by TnaA is directly dependent on the availability of exogenous L-Tryptophan. mdpi.com

In bacteria such as Escherichia coli, the tnaA gene, which encodes for tryptophanase, is part of the tna operon. rsc.org This operon also includes the tnaB gene, encoding a low-affinity tryptophan permease that facilitates the uptake of L-Tryptophan. rsc.org The expression of the tna operon is regulated by catabolite repression and induced by the presence of L-Tryptophan. rsc.org

The catalytic mechanism of TnaA involves the formation of a Schiff base between the PLP cofactor and the amino group of L-Tryptophan. This is followed by the abstraction of the α-proton and subsequent elimination of the indole group. researchgate.net The enzyme can also catalyze the reverse reaction, synthesizing L-Tryptophan from indole, pyruvate, and ammonia under conditions of high substrate concentrations. drugbank.com This reversible nature has been explored for the biocatalytic production of L-Tryptophan. mdpi.com

Biocatalytic Synthesis of L-Tryptophan and its Analogues

Biocatalysis offers an environmentally friendly and highly selective alternative to chemical synthesis for the production of L-Tryptophan and its derivatives. Enzymes, with their inherent stereospecificity, can generate enantiomerically pure products from readily available precursors.

The enzymatic production of L-Tryptophan is a well-established industrial process that primarily utilizes tryptophan synthase or tryptophanase. drugbank.comnih.gov Tryptophan synthase (TrpS), a bifunctional enzyme complex, is particularly efficient. nih.gov It consists of two subunits, TrpA and TrpB. researchgate.net The TrpA subunit catalyzes the conversion of indole-3-glycerol phosphate (B84403) to indole, while the TrpB subunit catalyzes the condensation of indole with L-serine to form L-Tryptophan. researchgate.net

For industrial applications, whole cells of microorganisms with high tryptophan synthase activity, such as Escherichia coli, are often employed. drugbank.comnih.gov This approach circumvents the need for enzyme purification. The reaction typically involves feeding precursors like indole and L-serine to the microbial cells. drugbank.comnih.gov To improve the cost-effectiveness of the process, strategies such as using DL-serine in conjunction with a serine racemase have been developed. The racemase converts the unused D-serine into L-serine, which can then be utilized by tryptophan synthase. drugbank.com

Tryptophanase can also be used for L-Tryptophan synthesis. While its primary physiological role is degradative, the reverse reaction can be favored by maintaining high concentrations of indole, pyruvate, and ammonia. drugbank.com

Comparison of Enzymes Used in L-Tryptophan Synthesis

Enzyme Substrates Product Key Features
Tryptophan Synthase Indole, L-Serine L-Tryptophan High efficiency and specificity. Can be used in whole-cell systems.

The demand for L-Tryptophan analogues in medicinal chemistry and as building blocks for complex molecules has driven the development of biocatalytic routes for their synthesis. The β-subunit of tryptophan synthase (TrpB) has proven to be a particularly versatile biocatalyst for this purpose. By utilizing directed evolution, researchers have engineered TrpB variants with expanded substrate scope, enabling the synthesis of a wide range of L-Tryptophan analogues.

These engineered enzymes can catalyze the reaction between L-serine and various substituted indoles to produce the corresponding L-Tryptophan analogues with high enantioselectivity. This method allows for the synthesis of analogues substituted at the 4-, 5-, 6-, and 7-positions of the indole ring. The use of thermostable TrpB enzymes from organisms like Pyrococcus furiosus and Thermotoga maritima offers the advantage of conducting reactions at elevated temperatures, which can enhance the solubility of indole substrates.

Furthermore, engineered TrpB has been shown to catalyze the synthesis of β-branched tryptophan analogues by using L-threonine as a substrate instead of L-serine. This opens up possibilities for creating even more diverse and complex amino acid structures through biocatalysis. The development of multi-enzyme cascades has also enabled the one-pot synthesis of D-tryptophan analogues from indoles.

Chemical Synthesis and Derivatization of L Tryptophan and Its Analogues

Synthetic Methodologies for L-Tryptophan and Chiral Resolution Techniques

The production of L-tryptophan can be broadly categorized into chemical synthesis and biocatalytic methods. Chemical syntheses often involve the construction of the indole (B1671886) ring or the coupling of an indole moiety to an amino acid backbone. chim.it One prominent approach is the Fischer indole synthesis. Other methods include coupling substituted indoles with amino acid precursors or constructing the heterocyclic ring system within the side chain of an existing amino acid. chim.it

Enzymatic approaches offer a greener alternative and are widely used in industrial production. The enzyme tryptophan synthase, for instance, catalyzes the reaction between indole and L-serine to form L-tryptophan. chim.it Another biocatalytic route uses the enzymes serine transhydroxymethylase and tryptophan synthase or tryptophanase to produce L-tryptophan from simple starting materials like indole, glycine (B1666218), and formaldehyde. google.com

Since many chemical syntheses result in a racemic mixture (an equal mixture of D- and L-tryptophan), chiral resolution is a critical subsequent step to isolate the biologically active L-enantiomer. Several techniques are employed for this purpose:

Chromatographic Separation: High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common and effective method. researchgate.netrsc.org Chiral selectors, such as vancomycin (B549263) or serum albumins like bovine serum albumin (BSA), can be incorporated into the stationary or mobile phase to achieve enantioseparation. nih.govnih.gov For example, using vancomycin as a chiral mobile phase additive has shown high resolution for tryptophan enantiomers. nih.gov

Membrane Separation: Chiral resolution can be achieved using non-chiral membranes in the presence of a chiral selector in the feed solution. niscpr.res.in Techniques like ultrafiltration with a selector such as BSA can enrich one enantiomer in the permeate due to differential binding affinities. niscpr.res.in Chiral polymer membranes have also been developed to allow for the preferential passage of one enantiomer over the other. researchgate.net

Crystallization-Based Methods: As one of the most industrially favored techniques, crystallization allows for the separation of enantiomers by forming diastereomeric salts with a resolving agent, which can then be separated based on differing solubilities. rsc.org

Enzymatic Resolution: This kinetic resolution method uses enzymes that selectively act on one enantiomer. For instance, N-acylase can be used to resolve a racemic mixture of N-acetyl-tryptophan, selectively hydrolyzing the N-acetyl group from the L-enantiomer, which can then be easily separated from the unreacted D-enantiomer. rsc.org

Resolution TechniquePrincipleExample of Chiral Selector/Agent
Chiral Chromatography Differential interaction with a chiral stationary or mobile phase.Vancomycin, Bovine Serum Albumin (BSA) nih.govnih.gov
Membrane Separation Enantioselective transport through a membrane, often aided by a chiral selector.Bovine Serum Albumin (BSA) in ultrafiltration niscpr.res.in
Diastereomeric Crystallization Formation of diastereomeric salts with different physical properties.Chiral acids or bases
Enzymatic Resolution Enzyme-catalyzed reaction that is selective for one enantiomer.N-acylase on N-acetyl-tryptophan rsc.org

Derivatization Chemistry of L-Tryptophan

The unique structure of L-tryptophan, featuring a carboxylic acid, a primary amine, and a nucleophilic indole ring, offers multiple sites for chemical modification. This versatility allows for the synthesis of a wide range of derivatives for various applications.

The carboxylic acid and primary amine groups of L-tryptophan are readily functionalized through standard peptide chemistry techniques.

Esterification: The carboxyl group can be converted to an ester, such as a methyl or ethyl ester, by reaction with the corresponding alcohol under acidic conditions (e.g., using thionyl chloride or hydrogen chloride). This protects the carboxylic acid and increases the compound's solubility in organic solvents, facilitating further reactions.

Amidation: The primary amine can be acylated to form amides. This is commonly done using acyl chlorides or anhydrides. Furthermore, the carboxylic acid can be activated (e.g., into an acylurea) and reacted with amines to form dipeptides or other amide derivatives. nih.govresearchgate.net For instance, an activated L-tryptophan derivative can be coupled with glycine methyl ester to form a dipeptide. nih.gov These reactions are fundamental in solid-phase peptide synthesis (SPPS), where protecting groups like Fmoc (Fluorenylmethyloxycarbonyl) are temporarily placed on the amine. nih.gov

The structure of L-tryptophan and its simple derivatives, like esters, makes them precursors for various cyclization and condensation reactions to form complex heterocyclic structures.

Diketopiperazine Formation: L-Tryptophan methyl ester can undergo spontaneous intramolecular cyclization, particularly upon heating or under basic conditions, to form cyclo(L-Trp-L-Trp), a 2,5-diketopiperazine. This dimerization involves the condensation of two L-tryptophan ester molecules.

Oxidative Cyclization: The indole ring of L-tryptophan can undergo oxidative cyclization to form polycyclic indole alkaloids. nih.gov A redox-based method using N-sulfonyl oxaziridine (B8769555) reagents can achieve a selective and rapid cyclization, forming a versatile hexahydropyrrolo[2,3-b]indole scaffold. nih.govprinceton.edunih.gov This process, termed Trp-CLiC (Tryptophan Chemical Ligation by Cyclization), mimics biosynthetic pathways. nih.gov

Pictet-Spengler Reaction: L-tryptophan derivatives can react with aldehydes or ketones in the presence of an acid catalyst to form β-carboline structures. This reaction is crucial in the synthesis of many indole alkaloids.

Synthesizing chiral derivatives of L-tryptophan involves modifying the parent molecule while preserving the stereochemistry at the α-carbon. These derivatives are valuable as metabolic probes or as building blocks for pharmaceuticals.

N-Methylation: L-methyltryptophan can be synthesized through various methods, including the β-C–H-activation of alanine (B10760859) derivatives coupled with N-methylated iodoindoles. chim.it

Indole Ring Substitution: Substituents such as halogens or alkyl groups can be introduced onto the indole ring. For example, 7-chloro-L-tryptophan and 7-bromo-L-tryptophan can be synthesized using FADH-dependent halogenase enzymes, offering a green chemistry approach. nih.gov Palladium-catalyzed C-H activation methods have also been developed to directly functionalize the indole ring at specific positions, such as C-4, allowing for the synthesis of complex derivatives like clavicipitic acid. acs.org

Asymmetric Synthesis: Chiral auxiliaries, such as the Schöllkopf chiral reagent or (S)-methylbenzylamine, are widely used to synthesize optically pure L-tryptophan analogues from scratch. rsc.orgrsc.orgnih.gov The Strecker amino acid synthesis, facilitated by a chiral auxiliary, allows for the creation of various indole-substituted (S)-tryptophans. rsc.orgrsc.org A novel method involves the concerted catalysis by gold and zinc to react aryl hydroxylamine (B1172632) with a chiral alkyne, producing a range of chiral tryptophan derivatives with high regioselectivity. google.com

Derivative ExampleSynthetic MethodKey Reagent/Catalyst
L-Methyltryptophan β-C–H activation of alanine derivativePalladium catalyst chim.it
7-Bromo-L-tryptophan Enzymatic halogenationFADH-dependent halogenase nih.gov
4-Olefinated L-tryptophan C-H activation/olefinationPalladium acetate (B1210297) acs.org
Various (S)-Trp Analogues Strecker synthesis with chiral auxiliary(S)-methylbenzylamine rsc.org

The primary amine group of L-Tryptophan readily undergoes condensation with aldehydes or ketones to form Schiff bases (or imines). nih.gov This reaction is typically reversible and acid-catalyzed. arxiv.org The resulting Schiff base ligands are versatile and can coordinate with various metal ions to form stable metal complexes.

For example, L-tryptophan can react with vanillin (B372448) (a substituted aldehyde) to form a tridentate Schiff base ligand. arxiv.orgnih.gov This ligand can then coordinate with transition metal ions like Mg(II), Cu(II), Ni(II), Zn(II), and Co(II) through the carboxylate oxygen, the imine nitrogen, and the phenolic oxygen. nih.govjocpr.com These coordination complexes often exhibit distinct geometries, such as octahedral, and their formation can be confirmed using spectroscopic techniques like FTIR, UV-Vis, and NMR. arxiv.orgresearchgate.net The formation of these complexes is significant in coordination chemistry and for applications in catalysis and materials science. jocpr.com

Advanced Analytical Methodologies and Quantification of L Tryptophan and Its Metabolites

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone for analyzing L-Tryptophan and its metabolites, providing the necessary separation of these structurally similar compounds from complex sample matrices. nih.gov The choice of chromatographic method and detector is critical for achieving reliable and accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of L-Tryptophan due to its speed, efficiency, and excellent separation capabilities for both the amino acid and its metabolites. scielo.br The versatility of HPLC is significantly enhanced by the variety of available detection methods, each offering distinct advantages.

UV Detection: Ultraviolet (UV) detection is a straightforward and robust method for quantifying L-Tryptophan. A simple, rapid, and selective HPLC-UV method has been developed for the determination of tryptophan in plasma, with detection set at 267 nm. scielo.br This approach allows for efficient separation on a C18 column in as little as six minutes. scielo.br

Fluorescence Detection: L-Tryptophan and several of its metabolites are naturally fluorescent, which allows for highly sensitive and selective detection. nih.gov HPLC methods with fluorescence detection (FD) are common, often utilizing excitation and emission wavelengths of approximately 280 nm and 360 nm, respectively. nih.govmdpi.com To enhance sensitivity for non-fluorescent or weakly fluorescent metabolites, pre-column derivatization with reagents like o-phthaldialdehyde (OPA) can be employed. nih.gov This creates highly fluorescent derivatives that can be detected with limits as low as 150 fmol per injection. nih.gov

Electrochemical Detection (ECD): ECD is another highly sensitive technique used for the determination of electroactive compounds. It is particularly effective for analyzing neurotransmitters within the tryptophan metabolic pathway, such as serotonin (B10506), offering excellent sensitivity for specific applications.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer provides high selectivity and specificity, as it identifies compounds based on their mass-to-charge ratio (m/z). scielo.brfrontiersin.org This "hyphenated" technique, known as LC-MS, can distinguish between compounds with similar retention times, significantly reducing the risk of misidentification. frontiersin.org

A comparison of common HPLC detection modalities is presented below.

Detection ModalityPrincipleAdvantagesCommon Analytes
UV/Vis Measures the absorbance of UV or visible light by the analyte.Robust, simple, cost-effective.L-Tryptophan. scielo.br
Fluorescence Detects the light emitted by a fluorescent analyte after excitation at a specific wavelength.High sensitivity and selectivity for fluorescent compounds. nih.govmdpi.comL-Tryptophan, Serotonin, 5-Hydroxytryptophan. nih.gov
Electrochemical Measures the current generated by the oxidation or reduction of the analyte at an electrode surface.Very high sensitivity for electroactive compounds.Serotonin, 5-HIAA.
Mass Spectrometry Separates and detects ions based on their mass-to-charge ratio.High specificity, structural information, capable of analyzing a wide range of compounds. frontiersin.orgComprehensive profiling of L-Tryptophan and all its metabolites. molnar-institute.com

Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm) to achieve higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. molnar-institute.com When coupled with tandem mass spectrometry (MS/MS), UHPLC-MS/MS stands out as a premier analytical platform for tryptophan metabolite analysis. molnar-institute.comchromatographyonline.com This combination offers unparalleled sensitivity and specificity, allowing for the simultaneous quantification of numerous metabolites in a single, rapid run. molnar-institute.comnih.gov

The high sensitivity of UHPLC-MS/MS enables the detection of low-abundance metabolites, with lower limits of quantitation (LOQ) reported in the nanomolar (nmol/L) range. acs.org For instance, a validated method for 50 neurotransmitters and tryptophan metabolites achieved LOQs between 0.5 and 100 nmol/L. acs.org The specificity is derived from the MS/MS process, where a specific precursor ion is selected, fragmented, and then a specific product ion is monitored, minimizing interferences from the sample matrix. nih.gov These methods have been successfully applied to quantify tryptophan and its key metabolites from both the kynurenine (B1673888) and serotonin pathways in various biological samples, including plasma, serum, cerebrospinal fluid, and brain tissue. molnar-institute.comacs.org

Both ion-exchange and reversed-phase chromatography are fundamental to the analysis of L-Tryptophan and other amino acids.

Reversed-Phase (RP) Chromatography: This is the most common mode used for L-Tryptophan analysis. molnar-institute.comnih.gov In RP-HPLC/UHPLC, separation occurs on a nonpolar stationary phase (like C18) with a polar mobile phase. scielo.br The retention of L-Tryptophan and its metabolites is governed by their hydrophobicity. Gradient elution, where the composition of the mobile phase is changed over time, is often used to effectively separate a wide range of metabolites with varying polarities in a single analysis. molnar-institute.commdpi.com

Ion-Exchange (IEX) Chromatography: This technique separates molecules based on their net charge. nih.govresearchgate.net IEX is particularly useful for purifying L-Tryptophan from fermentation broths or separating it from other amino acids and salts. mdpi.comacs.org The separation is based on the reversible interaction between the charged amino acid and the charged functional groups on the stationary phase. researchgate.net The pH of the mobile phase is a critical parameter, as it determines the charge state of both the analyte and the stationary phase, thus controlling retention and elution. mdpi.com

Mass Spectrometry (MS) Applications in Quantification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. Its integration with liquid chromatography has revolutionized the quantification of L-Tryptophan and its metabolites, providing exceptional accuracy and sensitivity. bohrium.com

High-Resolution Mass Spectrometry (HRMS) instruments, such as Orbitrap and Time-of-Flight (TOF) analyzers, provide highly accurate mass measurements (typically with an error of <5 ppm). bohrium.comscielo.br This high mass accuracy is crucial for the confident identification of analytes in complex biological samples. bohrium.com By determining the elemental composition of an unknown compound based on its precise mass, HRMS significantly reduces ambiguity and the potential for false positives. bohrium.com LC-HRMS methods have been developed for the simultaneous analysis of L-Tryptophan and its metabolites in human plasma, demonstrating the power of this approach for comprehensive metabolic profiling. scielo.brresearchgate.netrsc.org

Parallel Reaction Monitoring (PRM) is an advanced targeted quantification technique performed on high-resolution mass spectrometers, such as quadrupole-Orbitrap hybrids. metwarebio.comnih.govdntb.gov.ua Unlike Selected Reaction Monitoring (SRM) which monitors a few predefined fragment ions, PRM involves the isolation of a target precursor ion followed by the acquisition of a full, high-resolution MS/MS spectrum of all its fragment ions. metwarebio.comcreative-proteomics.com

This approach offers several advantages:

High Specificity: The high-resolution detection of all fragment ions provides greater confidence in analyte identification and quantification, effectively minimizing interferences. metwarebio.comresearchgate.net

Simplified Method Development: Since all product ions are monitored, there is no need to select specific precursor-to-product ion transitions beforehand, simplifying the setup of the experiment. creative-proteomics.com

Retrospective Data Analysis: The full MS/MS spectra allow for retrospective analysis of the data for other fragment ions without re-running the sample. metwarebio.com

PRM is increasingly being used for biomarker validation and the precise, targeted quantification of L-Tryptophan metabolites in complex biological matrices, offering a robust and reliable analytical strategy. bohrium.commetwarebio.comresearchgate.net

Optimized Sample Preparation and Derivatization Strategies for Analysis

The accurate quantification of L-tryptophan and its metabolites is contingent upon meticulous sample preparation and, when necessary, derivatization. These preliminary steps are crucial for releasing tryptophan from its protein matrix, enhancing its detectability, and ensuring the precision of analytical methods.

Hydrolysis Techniques (Acidic, Alkaline, and Enzymatic) for Total Tryptophan Determination

The determination of total tryptophan in a sample, particularly from complex matrices like proteins and food, necessitates a hydrolysis step to break down peptide bonds and liberate the amino acid. However, the inherent instability of tryptophan presents a significant analytical challenge.

Acidic Hydrolysis is a common method for protein hydrolysis, typically employing 6 M hydrochloric acid (HCl). While effective for most amino acids, this technique leads to the significant destruction of tryptophan. nih.govthermofisher.com To mitigate this degradation, various protective agents can be added to the hydrolysis mixture. The inclusion of thiol compounds, such as thioglycolic acid, or antioxidants like phenol (B47542) has been shown to improve tryptophan recovery. thermofisher.comnih.govtandfonline.com For instance, the use of 6 M HCl containing 1% 2-mercaptoethanol (B42355) and 3% phenol in a microcapillary tube method resulted in a tryptophan recovery of 79%. nih.gov Alternative acidic reagents that are less destructive to tryptophan include sulfonic acids like p-toluenesulfonic acid and methanesulfonic acid. thermofisher.combohrium.com

Alkaline Hydrolysis , conversely, is a widely used and often preferred method for tryptophan analysis because tryptophan is stable under basic conditions. nih.gov This technique typically utilizes sodium hydroxide (B78521) (NaOH) or barium hydroxide (Ba(OH)₂). cambridge.orgfrontiersin.org The process often involves heating the sample with the alkaline solution (e.g., at 120°C for 12 hours) to achieve complete hydrolysis. nih.gov To prevent oxidative degradation of tryptophan during alkaline hydrolysis, antioxidants such as starch or ascorbic acid can be incorporated into the procedure. thermofisher.comfrontiersin.orgresearchgate.net While alkaline hydrolysis is excellent for tryptophan determination, it is not suitable for the simultaneous analysis of all amino acids, as some, including arginine, cysteine, serine, and threonine, are destroyed under these conditions.

Enzymatic Hydrolysis offers a milder alternative to chemical hydrolysis, utilizing enzymes like pronase to digest proteins and release amino acids. nih.govresearchgate.net This method is particularly advantageous for sensitive samples, such as those in infant formula, as it avoids the harsh conditions of acid or alkaline treatments. nih.gov The process typically involves incubating the sample with a protease enzyme at a controlled temperature (e.g., 50°C) for a specific duration (e.g., 16 to 24 hours). researchgate.net Enzymatic hydrolysis can achieve high recovery rates for tryptophan, often ranging from 93.8% to 104.9%. nih.gov

Comparison of Hydrolysis Techniques for Tryptophan Determination
TechniquePrimary Reagent(s)AdvantagesDisadvantagesTypical Recovery Rates
Acidic Hydrolysis6 M HCl, often with protective agents (e.g., phenol, thiols)Commonly used for general amino acid analysis.Significant destruction of tryptophan without protective agents. nih.govthermofisher.comVariable; up to 79-85% with protective agents. nih.govtandfonline.com
Alkaline HydrolysisNaOH or Ba(OH)₂Tryptophan is stable under these conditions, leading to accurate quantification. Destroys several other amino acids (e.g., arginine, cysteine, serine). Quantitative recoveries are achievable. researchgate.net
Enzymatic HydrolysisProteases (e.g., pronase)Mild conditions, suitable for sensitive samples. nih.govCan be slower and more expensive than chemical methods.93.8% to 104.9%. nih.gov

Pre-column and Post-column Derivatization Reagents and Protocols (e.g., OPA, AQC, BNAP)

Derivatization is a chemical modification process used to enhance the detectability of analytes, particularly for methods like high-performance liquid chromatography (HPLC) with fluorescence or UV detection. creative-proteomics.comjasco-global.com This can be performed either before (pre-column) or after (post-column) chromatographic separation. youtube.com

Pre-column derivatization involves reacting the amino acids with a derivatizing agent prior to injection into the HPLC system. jasco-global.com This approach offers advantages such as a simpler system setup and high sensitivity. jasco-global.com

Ortho-Phthaldialdehyde (OPA) is a widely used reagent that reacts rapidly with primary amino acids in the presence of a thiol to form highly fluorescent isoindole derivatives. creative-proteomics.comnih.gov The reaction is typically complete within a minute at room temperature. creative-proteomics.com However, OPA does not react with secondary amino acids like proline. nih.gov To overcome this limitation, OPA is often used in combination with other reagents, such as 9-fluorenylmethyl chloroformate (FMOC), which derivatizes secondary amino acids. nih.govjasco-global.com

6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) is another popular pre-column derivatization reagent that reacts with both primary and secondary amino acids. frontiersin.orgcreative-proteomics.com AQC derivatives are stable and can be detected by both fluorescence and UV detectors. creative-proteomics.com The derivatization process typically involves heating the sample with the AQC reagent (e.g., at 55°C for 10 minutes). frontiersin.orgfrontiersin.org

Other pre-column derivatization reagents include phenyl isothiocyanate (PITC) and dansyl chloride. creative-proteomics.com

Post-column derivatization involves the separation of underivatized amino acids on the chromatographic column, followed by reaction with a derivatizing agent before the detector. youtube.com This method can offer good quantitation and repeatability while minimizing matrix effects. youtube.com A common application is the use of a column-switching HPLC system to improve the separation of specific metabolites, such as kynurenic acid, from interfering compounds in biological samples. nih.gov

Internal Standard Calibration Methodologies for Quantitative Accuracy

To ensure the accuracy and precision of quantitative analysis, an internal standard is often employed. An internal standard is a compound that is chemically similar to the analyte but not naturally present in the sample. It is added in a known concentration to both the standards and the samples.

The use of an internal standard helps to correct for variations in sample preparation, injection volume, and instrument response. For the analysis of L-tryptophan, isotopically labeled tryptophan, such as L-Tryptophan-d5, is an ideal internal standard. nsf.gov Other compounds that have been used as internal standards in tryptophan and its metabolite analysis include 5-methyl-l-tryptophan, 3-nitro-L-tyrosine, and 4-hydroxyquinazoline-2-carboxylic acid. u-szeged.humdpi.comnih.gov

Calibration curves are constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the standards. researchgate.netnih.gov This ratio is then used to determine the concentration of the analyte in the unknown samples. The use of an internal standard significantly improves the reproducibility and reliability of the quantitative results. researchgate.net

Method Validation Parameters: Precision, Accuracy, Limit of Detection (LOD), and Linearity

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. Key validation parameters include precision, accuracy, limit of detection (LOD), limit of quantification (LOQ), and linearity.

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). For tryptophan analysis, intra-assay precision values are often below 5%. u-szeged.hu

Accuracy is the closeness of the agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often assessed through recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage of the analyte recovered is measured. Acceptable recovery rates for tryptophan analysis typically fall within the range of 82.5% to 116%. u-szeged.hunih.gov

Limit of Detection (LOD) is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. scielo.brsepscience.com It is often calculated as three times the standard deviation of the blank or the y-intercept of the calibration curve divided by the slope of the curve. scielo.brsepscience.com

Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. scielo.brsepscience.com The LOQ is commonly calculated as ten times the standard deviation of the blank or the y-intercept of the calibration curve divided by the slope. scielo.brsepscience.com

Linearity of an analytical procedure is its ability (within a given range) to obtain test results which are directly proportional to the concentration of the analyte in the sample. This is typically evaluated by analyzing a series of standards at different concentrations and is often demonstrated by a correlation coefficient (R²) greater than 0.999. u-szeged.hunih.gov

Method Validation Parameters for L-Tryptophan Analysis
ParameterDescriptionTypical Acceptance Criteria
PrecisionCloseness of agreement between repeated measurements.Intra-assay CV% < 5%. u-szeged.hu
AccuracyCloseness of the measured value to the true value.Recovery between 82.5% and 116%. u-szeged.hunih.gov
Limit of Detection (LOD)Lowest detectable concentration.Calculated as 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve). sepscience.com
Limit of Quantification (LOQ)Lowest quantifiable concentration with acceptable precision and accuracy.Calculated as 10 * (Standard Deviation of the Response / Slope of the Calibration Curve). sepscience.com
LinearityProportionality of the signal to the analyte concentration.Correlation coefficient (R²) > 0.999. u-szeged.hunih.gov

Interactions and Broader Applications of L Tryptophan in Advanced Materials Science

Interactions with Gas Hydrate (B1144303) Systems

Gas hydrates are crystalline, ice-like solids where gas molecules are trapped within a lattice of hydrogen-bonded water molecules. The formation kinetics of these structures are often slow, hindering their practical application in areas like carbon capture, gas storage, and separation. L-Tryptophan has emerged as a promising biodegradable kinetic hydrate promoter (KHP) to address this challenge.

Research has consistently demonstrated that L-Tryptophan effectively accelerates the formation of gas hydrates, particularly for carbon dioxide (CO2) and mixed gas systems. Its role as a kinetic promoter is concentration-dependent. In unstirred systems, increasing the L-Tryptophan concentration from 0.1 wt% to 0.5 wt% reduces the formation time for CO2 hydrates. Studies have shown that even low concentrations of L-Tryptophan can significantly shorten the hydrate induction time and increase the rate of formation. For example, a 1 wt% addition of tryptophan was found to shorten the CO2 hydrate induction time by 50.61% and increase the initial formation rate by 144.5% under specific temperature and pressure conditions.

The kinetic promotion effect is also pronounced in mixed gas systems. In studies with an equimolar CO2–CH4 gas mixture, increasing the L-Tryptophan concentration from 0.01 wt% to 1 wt% reduced the time required for 90% hydrate formation from over 100 minutes to approximately 19 minutes. This rapid formation is crucial for developing cost-effective and large-scale energy storage and carbon capture technologies. The hydrophobic nature of L-Tryptophan is believed to contribute to its effectiveness as a KHP.

Table 1: Effect of L-Tryptophan Concentration on Gas Hydrate Formation Kinetics

Gas System L-Tryptophan Concentration Observation Reference
CO2 1 wt% Induction time shortened by 50.61%
CO2 1 wt% Initial formation rate increased by 144.5%
CO2 0.1 wt% to 0.5 wt% Formation time reduced from ~22-26 h to ~16-20 h
CO2–CH4 (50:50 mol %) 0.01 wt% to 1 wt% Time for 90% hydrate completion reduced from ~101 min to ~19 min
CO2–CH4 (50:50 mol %) 1 wt% Gas uptake was ~5 times higher than at 0.01 wt%

L-Tryptophan not only accelerates hydrate formation but also significantly alters the macroscopic morphology of the growing hydrate crystals. In stirred systems containing L-Tryptophan, CO2 hydrates exhibit distinct growth patterns, including rapid formation upon nucleation, wall-climbing growth, and the development of a dendritic morphology that fills the bulk solution. The concentration of the amino acid influences these patterns; at 0.10 wt% L-Tryptophan, a thin hydrate layer forms on the reactor wall and gradually thickens, whereas at a higher concentration of 0.30 wt%, thicker hydrate layers grow directly along the wall.

Hydrate-based gas separation is a technology that exploits the preferential inclusion of certain gas molecules into the hydrate lattice to separate gas mixtures. While L-Tryptophan is a potent kinetic promoter for mixed gas hydrates, its effect on enhancing the separation efficiency is not well established.

Studies on equimolar CO2–CH4 gas mixtures have shown that while L-Tryptophan satisfactorily solves the problem of slow formation kinetics, significant improvements in the separation efficiency of CO2 from methane (B114726) have not been observed. Research indicates that the formation of the mixed hydrate, even when kinetically promoted by L-Tryptophan, does not yield a satisfactorily high efficiency for gas separation. Therefore, while L-Tryptophan is effective in accelerating the process, current findings suggest it does not substantially alter the selectivity of the hydrate structure for different gas molecules in a way that would significantly enhance separation factors.

L-Tryptophan as a Chiral Building Block for Advanced Polymeric Materials

The intrinsic chirality of L-Tryptophan

Q & A

Basic Research Questions

Q. What standardized methods are recommended for quantifying L-Tryptophan dihydrate in cell culture media, and how are cross-reactivity issues with other amino acids mitigated?

  • Methodological Answer : High-performance liquid chromatography (HPLC) is the gold standard for quantification due to its precision in separating amino acids. For instance, L-Tryptophan purity standards (>98%) are validated using HPLC with UV detection at 280 nm to leverage its indole ring absorption . To avoid interference, media samples should undergo protein precipitation (e.g., using 5% trichloroacetic acid) followed by filtration (0.22 µm) to remove particulates. Calibration curves using this compound dissolved in phosphate-buffered saline (PBS) at pH 7.4 are critical for accuracy .

Q. How do researchers determine the optimal concentration of this compound in mammalian cell culture media formulations?

  • Methodological Answer : Empirical optimization is based on cell type-specific requirements. For example, RPMI-1640 and DMEM/F-12 media contain L-Tryptophan at 5.11–9.02 mg/L, as derived from metabolic flux analysis of essential amino acid uptake rates . Researchers should perform dose-response assays (e.g., 0–20 mg/L) while monitoring cell viability (via MTT assays) and growth kinetics. Nutrient-depletion studies using LC-MS can identify critical thresholds for this compound to prevent media exhaustion .

Advanced Research Questions

Q. What experimental strategies are employed to investigate the coordination chemistry of this compound with transition metals, and how does pH influence complex stability?

  • Methodological Answer : Synthesis of metal complexes (e.g., Cu(II)-tryptophanato) involves dissolving this compound in alkaline conditions (pH 8–10 using NaOH) to deprotonate the amino and carboxyl groups, followed by dropwise addition to metal salt solutions (e.g., CuCl₂·2H₂O). Stirring for 1–2 hours under nitrogen atmosphere prevents oxidation. Spectroscopic techniques like UV-Vis (λ~600 nm for d-d transitions) and FT-IR (shift in ν(NH) and ν(COO⁻) bands) confirm complex formation. pH titrations coupled with potentiometry reveal that stability constants (log K) decrease below pH 7 due to proton competition .

Q. How can researchers reconcile conflicting data on the thermal stability of this compound under oxidative versus inert atmospheres?

  • Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen shows decomposition onset at ~240°C, consistent with the breakdown of the indole ring. In contrast, oxidative atmospheres (air) accelerate decomposition at lower temperatures (~200°C) due to radical-mediated oxidation. Differential scanning calorimetry (DSC) reveals exothermic peaks correlating with gas evolution (CO₂, NH₃) detected via coupled FT-IR. Contradictions arise from differing experimental setups; thus, replicating conditions (heating rate, sample mass) is critical. Pre-annealing samples at 100°C to remove hydration water can isolate anhydrous vs. dihydrate stability profiles .

Q. What advanced techniques are used to resolve discrepancies in the hygroscopicity of this compound across studies?

  • Methodological Answer : Dynamic vapor sorption (DVS) measurements at 25°C show that this compound exhibits deliquescence above 80% relative humidity (RH), absorbing up to 12% water by mass. Discrepancies arise from impurities (e.g., residual solvents) affecting crystalline structure. X-ray diffraction (XRD) and solid-state NMR can differentiate hydrated vs. anhydrous polymorphs. Controlled storage in desiccators with silica gel (0% RH) or saturated salt solutions (e.g., MgCl₂ at 33% RH) standardizes preconditioning for reproducibility .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the role of this compound in serotonin synthesis pathways in neuronal vs. non-neuronal cell models?

  • Methodological Answer : Neuronal cells (e.g., SH-SY5Y) show increased serotonin production with this compound supplementation (10–50 µM), validated via ELISA or HPLC-ECD. However, in non-neuronal models (e.g., HEK293), limited tryptophan hydroxylase (TPH) expression results in negligible conversion. Researchers must confirm TPH isoform presence (TPH1 vs. TPH2) via qPCR and use competitive inhibitors (e.g., p-chlorophenylalanine) to isolate pathway-specific effects. Media formulations lacking cofactors (vitamin B6, iron) may also skew results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.